2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine
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Overview
Description
2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a 1,2,4-triazole ring at the 6-position
Mechanism of Action
Target of Action
Similar compounds, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .
Mode of Action
It’s known that similar compounds, such as those containing the btp motif, have been used in the formation of supramolecular self-assemblies . These assemblies can interact with their targets in a variety of ways, potentially leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been used in various applications, including catalysis, enzyme inhibition, and photochemistry , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been studied for their potential in photovoltaic applications , which may suggest some level of stability and bioavailability.
Result of Action
Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines , suggesting potential therapeutic effects.
Action Environment
Similar compounds have been synthesized in a one-pot ‘click’ reaction , suggesting that they may be relatively stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-6-chloropyridine with sodium azide to form 2-methyl-6-azidopyridine, which is then subjected to cyclization with hydrazine to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow methods and the use of catalysts may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings and is known for its versatility as a ligand in coordination chemistry.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: This compound has applications in materials science due to its ability to form coordination polymers.
Uniqueness
2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both a methyl group and a triazole ring on the pyridine core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable building block in various chemical and biological applications .
Properties
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJLMFBHNCKSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042392-42-6 |
Source
|
Record name | 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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